Enhanced Potency in Pediatric Solid Tumors: Nanomolar EC50 in Ewing Sarcoma
PG-11047 demonstrates a median EC50 of 71 nM across a broad panel of pediatric cancer cell lines, with particular potency observed in the Ewing sarcoma panel where EC50 values are lower than the panel median . This level of potency is notably more profound than the typical micromolar IC50 values (1-2 µM) reported for other bis(ethyl)polyamine analogues like BESpm and BENSpm in breast cancer cell lines under similar exposure conditions , representing a >10-fold difference in concentration required for growth inhibition.
| Evidence Dimension | Growth inhibition potency (EC50/IC50) |
|---|---|
| Target Compound Data | Median EC50 = 71 nM (range includes lower values for Ewing sarcoma) |
| Comparator Or Baseline | BENSpm and BESpm: IC50 values in the range of 1-2 µM (1,000-2,000 nM) in breast cancer cell lines |
| Quantified Difference | >10-fold lower concentration (higher potency) for PG-11047 in sensitive cell types |
| Conditions | In vitro 96-hour exposure for PG-11047 (PPTP panel); 48-96 hour exposure for BENSpm/BESpm in breast cancer lines |
Why This Matters
For researchers studying pediatric solid tumors, particularly Ewing sarcoma, the nanomolar potency of PG-11047 suggests a more favorable therapeutic window compared to less potent, micromolar-range analogues, potentially enabling lower effective doses and reduced off-target effects.
- [1] Smith, M.A., et al. (2011). Initial testing (stage 1) of the polyamine analog PG11047 by the pediatric preclinical testing program. Pediatric Blood & Cancer, 57(2), 268-274. doi:10.1002/pbc.22797. View Source
- [2] Balabhadrapathruni, S., et al. (2000). Molecular correlates of the action of bis(ethyl)polyamines in breast cancer cell growth inhibition and apoptosis. Cancer Research, 60(12), 3275-3281. View Source
